1-Azabicyclo[2.2.1]heptane-7-carboxylic acid
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Overview
Description
1-Azabicyclo[221]heptane-7-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid can be synthesized through various methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in intramolecular Ugi reactions followed by post-condensation acylations to yield azanorbornyl peptidomimetics .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include palladium catalysts, amino acids, and acylating agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products: Major products formed from reactions involving this compound include polyfunctionalized azabicyclic peptidomimetics and other bridged aza-bicyclic structures .
Scientific Research Applications
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures and peptidomimetics.
Biology: The compound’s unique structure makes it valuable for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.1]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein phosphatases, which are enzymes involved in regulating cellular processes . The compound’s unique structure allows it to bind to these targets effectively, modulating their activity and influencing biological outcomes.
Comparison with Similar Compounds
1-Azabicyclo[1.1.0]butane: A structurally unique compound with a nitrogen atom at one bridgehead.
7-Oxabicyclo[2.2.1]heptane: A compound with an oxygen atom in the bicyclic structure.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.
Uniqueness: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid stands out due to its specific carboxylic acid functional group, which imparts unique reactivity and potential for forming diverse chemical products. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
792905-68-1 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-azabicyclo[2.2.1]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-5-1-3-8(6)4-2-5/h5-6H,1-4H2,(H,9,10) |
InChI Key |
BSOXXQCXLBTRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C2C(=O)O |
Origin of Product |
United States |
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